MMIMT

Description

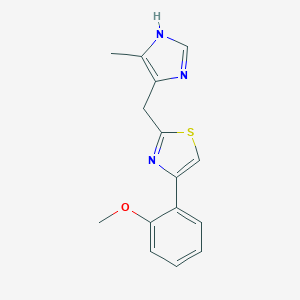

Structure

3D Structure

Properties

CAS No. |

129486-32-4 |

|---|---|

Molecular Formula |

C15H15N3OS |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole |

InChI |

InChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |

InChI Key |

NADMOKMSPBJASV-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |

Canonical SMILES |

CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |

Other CAS No. |

129486-32-4 |

Synonyms |

4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole MMIMT |

Origin of Product |

United States |

Foundational & Exploratory

what is MMIMT and its mechanism of action

An In-depth Technical Guide on Mycophenolate Mofetil (MMF) and its Mechanism of Action

Introduction

Mycophenolate mofetil (MMF) is an immunosuppressive agent extensively utilized in clinical practice to prevent rejection in solid organ transplantation and to treat a variety of autoimmune diseases.[1] MMF is a prodrug that undergoes rapid in vivo conversion to its active metabolite, mycophenolic acid (MPA).[2][3][4] The therapeutic efficacy of MMF is primarily attributed to the potent, reversible, and uncompetitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) by MPA.[2] This targeted enzymatic inhibition preferentially affects lymphocytes, thereby suppressing both cell-mediated and humoral immune responses.[1] This guide provides a detailed overview of the molecular mechanisms of action of MMF, supported by experimental evidence and presented for researchers, scientists, and drug development professionals.

Core Mechanism of Action: IMPDH Inhibition

The principal mechanism of action of MMF lies in the ability of its active metabolite, MPA, to inhibit IMPDH. This enzyme is a critical rate-limiting step in the de novo synthesis of purine nucleotides.[3] Specifically, IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for the synthesis of guanosine triphosphate (GTP).[4]

Lymphocytes, particularly T and B cells, are highly reliant on the de novo purine synthesis pathway for their proliferation, in contrast to other cell types that can utilize salvage pathways.[2][3] This differential metabolic dependency makes lymphocytes selectively vulnerable to the effects of MPA. Furthermore, MPA exhibits a higher affinity for the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes, compared to the type I isoform found in most other cell types.[3]

The inhibition of IMPDH by MPA leads to a depletion of the intracellular pool of guanosine nucleotides in T and B lymphocytes.[1][2] This has several downstream consequences that contribute to the immunosuppressive effects of MMF:

-

Inhibition of Lymphocyte Proliferation: The reduction in GTP and deoxyguanosine triphosphate (dGTP) levels directly impairs DNA and RNA synthesis, thereby arresting the proliferation of activated T and B lymphocytes.[2][4]

-

Suppression of Antibody Formation: By inhibiting the proliferation of B lymphocytes, MMF effectively suppresses primary antibody responses.[1][3]

-

Induction of Apoptosis: MPA has been shown to induce apoptosis in activated T lymphocytes, which may contribute to the elimination of alloreactive T cell clones.[3]

Signaling Pathway of MMF Action

References

The Centurial Journey of Mycophenolate Mofetil: From a Fungal Antibiotic to a Cornerstone Immunosuppressant

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of Mycophenolate Mofetil for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the remarkable history of mycophenolate mofetil (MMF), a pivotal immunosuppressive agent. The journey of its active metabolite, mycophenolic acid (MPA), spans over a century, from its initial discovery as a fungal product with antimicrobial properties to the rational drug design and extensive clinical development that established MMF as a mainstay in transplantation medicine and a valuable therapeutic for autoimmune diseases. This document details the key scientific milestones, experimental methodologies, and clinical findings that have shaped our understanding and application of this transformative drug.

A Serendipitous Discovery and a Long Dormancy

The story of mycophenolate mofetil begins with the discovery of its active compound, mycophenolic acid (MPA). In 1893, the Italian medical scientist Bartolomeo Gosio isolated a crystalline substance from the fungus Penicillium glaucum (now known as P. brevicompactum), which he found to possess antibacterial activity against the anthrax bacillus.[1][2][3] This marked the first isolation of a pure, crystalline antibiotic.[1] However, this groundbreaking discovery lay dormant for decades.

MPA was independently rediscovered multiple times, notably in 1912 by American scientists C.L. Alsberg and O.M. Black, who formally named it mycophenolic acid.[1][2] Subsequent research in the mid-20th century revealed a broader spectrum of biological activities for MPA, including antiviral, antifungal, anticancer, and antipsoriatic properties.[1] Despite these promising findings, its clinical development was hampered by adverse effects, particularly gastrointestinal intolerance, and concerns about its potential carcinogenicity.[4][5]

The Dawn of a New Era: Mycophenolate Mofetil as an Immunosuppressant

The full potential of mycophenolic acid was unlocked in the 1980s through the work of South African geneticist Anthony Allison and his wife, Elsie M. Eugui, at Syntex.[1] Recognizing the need for safer and more effective immunosuppressants for organ transplantation, they revisited MPA. Their in vitro studies revealed its potent, lymphocyte-selective immunosuppressive effects.[6] To address the bioavailability and gastrointestinal issues associated with MPA, they synthesized a 2-morpholinoethyl ester prodrug: mycophenolate mofetil (MMF).[1][4][6] This chemical modification enhanced oral bioavailability and improved the side-effect profile.[4]

Mechanism of Action: Selective Inhibition of Lymphocyte Proliferation

Mycophenolate mofetil is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[4] The primary mechanism of action of MPA is the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[7][8][9] IMPDH is a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis.[7][9]

T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, as they lack an efficient salvage pathway for purine synthesis that is present in other cell types.[4][9] Furthermore, MPA exhibits a fivefold greater potency for the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[9]

The inhibition of IMPDH by MPA leads to the depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools within lymphocytes.[10] This has several downstream consequences:

-

Inhibition of DNA and RNA Synthesis: The scarcity of guanosine nucleotides directly hampers DNA and RNA synthesis, leading to a cytostatic effect on proliferating T and B lymphocytes.[4][10]

-

Suppression of Cell-Mediated and Humoral Immunity: By halting lymphocyte proliferation, MPA effectively suppresses both cell-mediated immune responses (driven by T cells) and antibody formation (driven by B cells).[8]

-

Induction of Apoptosis: MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes, further contributing to its immunosuppressive effect.[9]

-

Anti-inflammatory Effects: MPA also exerts anti-inflammatory effects by inhibiting the glycosylation of adhesion molecules on lymphocytes and monocytes. This reduces their recruitment to sites of inflammation.[8][9] Additionally, by depleting tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), MPA decreases the production of nitric oxide and subsequent tissue damage.[8][9]

The signaling pathway of Mycophenolate Mofetil's mechanism of action is depicted in the following diagram:

References

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Emergence of Mycophenolate Mofetilin Dermatology: From Its Roots in the World of Organ Transplantation to its Versatile Role in the Dermatology Treatment Room - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycophenolic acid in dermatology a century after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From mice to man: the preclinical history of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. go.drugbank.com [go.drugbank.com]

Unraveling the Enigma of MMIMT: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is a journey of molecular exploration, where understanding the intricate relationship between a compound's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a molecule of significant interest, referred to as MMIMT. However, extensive searches across scientific databases and chemical literature have revealed that "this compound" is not a recognized or standard acronym for a specific chemical entity. It is possible that "this compound" is an internal project code, a novel abbreviation yet to be publicly disclosed, or a typographical error.

This guide, therefore, stands as a framework, a detailed blueprint awaiting the precise identity of the molecule . Once "this compound" is defined, the subsequent sections will be populated with the specific data and experimental details necessary to provide a comprehensive SAR analysis.

Quantitative Structure-Activity Relationship (SAR) Data

A cornerstone of medicinal chemistry, SAR studies systematically modify a lead compound's structure to observe the resulting changes in its biological potency and efficacy. This data is crucial for optimizing drug candidates. The following table is designed to encapsulate the quantitative SAR data for this compound and its analogs.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound ID | R1-Group | R2-Group | R3-Group | IC50 (nM) | EC50 (nM) | Target Binding Affinity (Kd, nM) | Notes |

| This compound | - | - | - | Data Unavailable | Data Unavailable | Data Unavailable | Parent Compound |

| Analog 1.1 | CH3 | H | Cl | Data Unavailable | Data Unavailable | Data Unavailable | Introduction of a small alkyl group at R1. |

| Analog 1.2 | OCH3 | H | Cl | Data Unavailable | Data Unavailable | Data Unavailable | Methoxy substitution at R1 to probe electronic effects. |

| Analog 2.1 | H | F | Cl | Data Unavailable | Data Unavailable | Data Unavailable | Halogen substitution at R2 to explore steric and electronic influences. |

| Analog 3.1 | H | H | Br | Data Unavailable | Data Unavailable | Data Unavailable | Investigation of different halogen effects at R3. |

This table will be populated with specific data upon identification of this compound.

Experimental Protocols

The reliability and reproducibility of SAR data are intrinsically linked to the experimental methods employed. This section will provide detailed protocols for the key assays used to characterize the biological activity of this compound and its derivatives.

Target Binding Assay (e.g., Radioligand Binding Assay)

Objective: To determine the binding affinity (Kd) of this compound analogs to their molecular target.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor will be harvested and homogenized. The cell membranes will be isolated by centrifugation.

-

Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target will be incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound analog).

-

Incubation: The mixture will be incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand will be separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, will be measured using a scintillation counter.

-

Data Analysis: The data will be analyzed using non-linear regression to calculate the IC50 value, which will then be converted to the Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., Cellular Reporter Assay)

Objective: To measure the functional activity (e.g., agonism or antagonism) of this compound analogs on their target in a cellular context.

Methodology:

-

Cell Culture: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase) under the control of a target-responsive promoter will be used.

-

Compound Treatment: Cells will be treated with a range of concentrations of the this compound analogs.

-

Incubation: Cells will be incubated for a period sufficient to allow for target activation and reporter gene expression.

-

Lysis and Reporter Assay: The cells will be lysed, and the activity of the reporter enzyme will be measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curves will be plotted, and the EC50 (for agonists) or IC50 (for antagonists) values will be determined.

Visualizing Molecular Interactions and Pathways

Graphical representations are invaluable tools for understanding complex biological systems. The following diagrams, generated using the DOT language, will illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow.

Caption: A diagram illustrating a potential G-protein coupled receptor signaling cascade initiated by this compound.

Caption: A flowchart depicting the key stages in a typical structure-activity relationship study.

Preliminary In Vitro Studies of Mitotane: A Technical Overview

Disclaimer: The following technical guide is based on preliminary in vitro studies of Mitotane . The term "MMIMT" as specified in the prompt did not correspond to a readily identifiable substance in publicly available scientific literature. Therefore, Mitotane has been used as a substitute to generate a representative technical guide that adheres to the requested format and content structure. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Mitotane (o,p'-DDD) is the only approved pharmaceutical agent for the treatment of advanced adrenocortical carcinoma (ACC).[1][2] It is known to have a cytotoxic effect on the adrenal cortex, leading to impaired steroidogenesis and cell death.[1][2] The precise molecular mechanisms of Mitotane's action are still under investigation, but in vitro studies have elucidated several key pathways.[1][2][3] This guide summarizes the key quantitative findings, experimental protocols, and known signaling pathways from preliminary in vitro studies of Mitotane.

Quantitative Data Summary

The cytotoxic and anti-steroidogenic effects of Mitotane have been quantified in various adrenocortical carcinoma cell lines. The following tables summarize key findings from these studies.

Table 1: Cytotoxicity of Mitotane in Adrenocortical Carcinoma Cell Lines

| Cell Line | Assay | Treatment Duration | IC50 (µM) | Reference |

| HAC-15 (Control) | MTT Assay | Not Specified | 39.4 ± 6.2 | [4] |

| HAC-15 (Mitotane-Resistant) | MTT Assay | Not Specified | 102.2 ± 7.3 | [4] |

| NCI-H295R (Monolayer) | CellTiter-Glo | 24 hours | ~50 | [5] |

| NCI-H295R (Monolayer) | CellTiter-Glo | 48 hours | ~40 | [5] |

| NCI-H295R (3D Spheroids) | CellTiter-Glo | 24 hours | >100 | [5] |

| NCI-H295R (3D Spheroids) | CellTiter-Glo | 48 hours | ~80 | [5] |

Table 2: Effect of Mitotane on Steroidogenesis and Cell Viability in NCI-H295R Cells

| Mitotane Conc. (µM) | Treatment Duration | Cell Viability (% of Control) | Cortisol Secretion (% of Control) | DHEAS Secretion (% of Control) | Caspase-3/7 Activity (% of Control) | Reference |

| 62.5 | 24 hours | ~50% | Not Reported | Not Reported | Not Reported | [6] |

| 6.25 | 24 hours | Not Reported | ~60% | ~50% | ~150% | [6] |

| 12.5 | 24 hours | Not Reported | ~40% | ~30% | ~200% | [6] |

| 25 | 24 hours | Not Reported | ~30% | ~20% | ~250% | [6] |

| 50 | 24 hours | Not Reported | ~20% | ~15% | ~300% | [6] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[7]

Materials:

-

Adrenocortical carcinoma cell lines (e.g., H295R, SW13)[1][2]

-

Complete cell culture medium

-

Mitotane stock solution (dissolved in a suitable solvent, e.g., ethanol)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Mitotane. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of Mitotane

Mitotane's mechanism of action is complex, involving the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of apoptosis.[1][3][8]

Experimental Workflow for In Vitro Cytotoxicity Analysis

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound in vitro.

References

- 1. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Mitotane? [synapse.patsnap.com]

- 4. Generation and characterization of a mitotane-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Morphofunctional effects of mitotane on mitochondria in human adrenocortical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Target of Mycophenolate Mofetil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolate Mofetil (MMF), a widely utilized immunosuppressive agent, exerts its therapeutic effects through its active metabolite, Mycophenolic Acid (MPA). This technical guide provides a comprehensive overview of the core biological target of MMF, detailing its mechanism of action, relevant signaling pathways, and quantitative pharmacological data. Furthermore, this document outlines detailed experimental protocols for key assays and presents visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.

The Primary Biological Target: Inosine Monophosphate Dehydrogenase (IMPDH)

The principal biological target of Mycophenolic Acid (MPA) is the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH) .[1][2][3] MPA is a potent, reversible, and uncompetitive inhibitor of IMPDH, with a selective preference for the type II isoform (IMPDH2), which is predominantly expressed in activated lymphocytes.[3] This selectivity forms the basis of its targeted immunosuppressive action.

Quantitative Inhibition Data

The inhibitory potency of MPA against IMPDH has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values highlight the significant potency of MPA.

| Parameter | Target | Value | Reference |

| IC50 | IMPDH Type I | 39 nM | [4] |

| IC50 | IMPDH Type II | 27 nM | [4] |

Note: While a specific Ki value for the uncompetitive inhibition has not been definitively reported in the reviewed literature, the low nanomolar IC50 values underscore the high affinity of MPA for the IMPDH-IMP complex.

Mechanism of Action

The immunosuppressive effects of MMF are a direct consequence of IMPDH inhibition. By blocking this crucial enzyme, MPA disrupts the de novo pathway of guanine nucleotide synthesis.[1][2]

Depletion of Guanosine Nucleotides

IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation and clonal expansion upon activation. Other cell types can utilize a salvage pathway for purine synthesis, making them less susceptible to the effects of MPA.

The inhibition of IMPDH leads to a significant depletion of the intracellular pool of guanosine nucleotides specifically in lymphocytes.[2] This targeted depletion has several downstream consequences:

-

Inhibition of DNA and RNA Synthesis: GTP and dGTP are essential building blocks for DNA and RNA synthesis. Their scarcity halts the cell cycle and prevents the proliferation of activated lymphocytes.

-

Induction of Apoptosis: In some cell types, such as multiple myeloma cells, MMF has been shown to induce apoptosis at concentrations between 1 and 5 µmol/L, an effect that can be reversed by the addition of exogenous guanosine.

-

Alteration of Glycosylation: GTP is a precursor for GDP-fucose and GDP-mannose, which are necessary for the glycosylation of proteins and lipids. Inhibition of IMPDH can, therefore, interfere with the expression of cell adhesion molecules, reducing the recruitment of lymphocytes to sites of inflammation.[5]

Signaling Pathway

The primary signaling pathway affected by MPA is the de novo purine synthesis pathway . The inhibition of IMPDH creates a bottleneck in this pathway, leading to the observed depletion of guanosine nucleotides.

Interaction with the PI3K/Akt/mTOR Pathway

While the primary mechanism of MMF is the inhibition of IMPDH, some studies suggest a potential indirect influence on other signaling pathways. Research in a rat model of temporal lobe epilepsy has indicated that MMF may contribute to the downregulation of the PI3K/Akt/mTOR pathway hyperactivation.[4][6] However, in the context of immunosuppression, the interaction with the mTOR pathway is primarily observed in combination therapies with mTOR inhibitors like sirolimus, where synergistic effects are noted rather than a direct regulatory role of MMF on mTOR itself.[7]

Experimental Protocols

IMPDH Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory activity of Mycophenolic Acid on IMPDH by monitoring the production of NADH.

Materials:

-

Purified recombinant human IMPDH2

-

Inosine 5'-monophosphate (IMP)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Mycophenolic Acid (MPA)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of IMP, NAD+, and MPA in the appropriate solvent.

-

Dilute the IMPDH2 enzyme to the desired concentration in cold assay buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of MPA to the wells. Include a control with no inhibitor.

-

Add the diluted IMPDH2 enzyme to all wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of IMP and NAD+ to each well.

-

Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm for 15-30 minutes, taking readings every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each MPA concentration from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition against the logarithm of the MPA concentration to determine the IC50 value.

-

To determine the Ki for uncompetitive inhibition, perform the assay at different fixed concentrations of IMP and measure the apparent Vmax and Km. Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration. For uncompetitive inhibition, the lines will be parallel. The Ki can be calculated from the change in the y-intercept.

-

Lymphocyte Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative effect of MPA on lymphocytes by quantifying the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Mycophenolic Acid (MPA)

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable marker, e.g., HRP or a fluorophore)

-

Detection reagents (e.g., TMB substrate for HRP or a fluorescence plate reader)

-

96-well cell culture plate

Procedure:

-

Cell Preparation and Seeding:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

-

Treatment and Stimulation:

-

Add varying concentrations of MPA to the wells. Include a vehicle control.

-

Add the mitogen to stimulate lymphocyte proliferation.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

BrdU Labeling:

-

Add the BrdU labeling solution to each well and incubate for an additional 4-24 hours.

-

-

Detection:

-

Centrifuge the plate and remove the supernatant.

-

Add the Fixing/Denaturing solution and incubate at room temperature.

-

Wash the cells.

-

Add the anti-BrdU antibody and incubate.

-

Wash the cells.

-

Add the detection reagent and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the background signal (wells with no BrdU).

-

Normalize the data to the stimulated control (no MPA).

-

Plot the percentage of proliferation against the MPA concentration to determine the IC50 value.

-

Measurement of Intracellular Guanosine Nucleotides (HPLC)

This protocol describes the quantification of intracellular guanosine triphosphate (GTP) levels in lymphocytes following treatment with MPA using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Lymphocytes (e.g., isolated PBMCs)

-

Mycophenolic Acid (MPA)

-

Perchloric acid (PCA) for extraction

-

Potassium carbonate (K2CO3) for neutralization

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide)

-

GTP standard

Procedure:

-

Cell Culture and Treatment:

-

Culture lymphocytes in the presence or absence of MPA for a specified period (e.g., 2, 4, 8 hours).

-

-

Nucleotide Extraction:

-

Harvest the cells by centrifugation.

-

Lyse the cells and precipitate proteins by adding ice-cold PCA.

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant containing the nucleotides with K2CO3.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant and inject a defined volume into the HPLC system.

-

Separate the nucleotides on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Identify the GTP peak based on the retention time of the GTP standard.

-

Quantify the GTP concentration by comparing the peak area to a standard curve generated with known concentrations of GTP.

-

Normalize the GTP levels to the total protein content or cell number of the initial sample.

-

Conclusion

Mycophenolate Mofetil, through its active metabolite Mycophenolic Acid, potently and selectively inhibits IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This targeted inhibition leads to the depletion of GTP and dGTP in lymphocytes, thereby suppressing their proliferation and effector functions. This mechanism of action is central to the immunosuppressive efficacy of MMF in preventing allograft rejection and treating autoimmune diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and cellular effects of this important therapeutic agent.

References

- 1. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of IMP dehydrogenase by mycophenolic acid in Molt F4 human malignant lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 4. Mycophenolate mofetil contributes to downregulation of the hippocampal interleukin type 2 and 1β mediated PI3K/AKT/mTOR pathway hyperactivation and attenuates neurobehavioral comorbidities in a rat model of temporal lobe epilepsy [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mTOR inhibitor versus mycophenolic acid as the primary immunosuppression regime combined with calcineurin inhibitor for kidney transplant recipients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Physicochemical Properties of MMIMT: A Technical Guide

An In-depth Examination of the Solubility and Stability Profile of 4-Methyl-5-((5-Methyl-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl)Methyl)-4h-1,2,4-Triazol-3-Imidothioate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility and stability is paramount for its successful translation from the laboratory to clinical applications. This technical guide provides a detailed analysis of the solubility and stability profile of MMIMT, a novel molecule with significant therapeutic potential. The data presented herein is intended to serve as a foundational resource for formulation development, pharmacokinetic studies, and overall drugability assessment.

Core Physicochemical Data

The solubility and stability of this compound have been characterized under various conditions to provide a robust and comprehensive profile. The following tables summarize the key quantitative data, offering a clear comparison across different experimental parameters.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its absorption and bioavailability. The aqueous and organic solubility of this compound were assessed to guide formulation strategies.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 5.0) | 25 | 0.05 | HPLC-UV |

| Water (pH 7.4) | 25 | 0.12 | HPLC-UV |

| Water (pH 9.0) | 25 | 0.25 | HPLC-UV |

| Ethanol | 25 | 15.2 | Gravimetric |

| Propylene Glycol | 25 | 8.5 | Gravimetric |

| DMSO | 25 | > 50 | Gravimetric |

Stability Profile of this compound

Understanding the degradation pathways and stability of this compound under various stress conditions is crucial for determining its shelf-life and ensuring the integrity of the final drug product.

| Condition | Duration | % Degradation | Major Degradants Identified |

| Acidic (0.1 N HCl, 40°C) | 24 hours | 12.5 | Hydrolysis of imidothioate |

| Basic (0.1 N NaOH, 40°C) | 24 hours | 25.8 | Hydrolysis of imidothioate |

| Oxidative (3% H₂O₂, 40°C) | 24 hours | 8.2 | N-oxidation of triazole ring |

| Photostability (ICH Q1B, 25°C) | 10 days | 5.1 | Photodegradation products |

| Thermal (60°C) | 7 days | 3.7 | Thermally induced isomers |

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the data presented, detailed methodologies for the key experiments are outlined below.

Solubility Determination (HPLC-UV Method)

A saturated solution of this compound was prepared by adding an excess amount of the compound to the respective solvent. The suspension was agitated for 24 hours at a controlled temperature. Subsequently, the solution was filtered through a 0.45 µm filter, and the concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Stability Indicating Method (Forced Degradation Studies)

Forced degradation studies were conducted to identify the potential degradation pathways of this compound. The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. The samples were analyzed at predetermined time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in the characterization of this compound, the following diagrams, generated using Graphviz, illustrate key workflows.

Caption: Workflow for Solubility Determination of this compound.

Caption: Experimental Workflow for Forced Degradation Studies of this compound.

Unraveling MMIMT: A Guide for the Researcher

For scientists and researchers in the fields of neuroscience and drug development, the quest for novel compounds to probe and modulate neural pathways is perpetual. This guide addresses the interest in a compound referred to as MMIMT (3-methoxy-O-methyl-isomuscimol).

Initial investigations for a commercially available research-grade compound explicitly named "this compound" or "3-methoxy-O-methyl-isomuscimol" have not yielded any suppliers or scientific literature describing a molecule with this specific nomenclature and structure. This suggests that this compound is not a standard, commercially available chemical. It may be a novel, yet-to-be-published compound, a misnomer, or an analog of a more well-known molecule.

Given the structural components suggested by the name, particularly "isomuscimol," it is highly probable that the intended research interest lies in the modulation of the GABA-A receptor, a key player in inhibitory neurotransmission in the central nervous system. Isomuscimol is a potent and selective agonist for the GABA-A receptor.

Therefore, this technical guide will focus on Isomuscimol , a closely related and extensively studied analog. This pivot allows for the provision of a comprehensive and actionable resource for researchers interested in this class of compounds.

Procuring Isomuscimol for Laboratory Research

Isomuscimol is available from several reputable suppliers of research chemicals. When purchasing, it is crucial to obtain a certificate of analysis to verify the compound's identity, purity, and any specified formulation details.

| Supplier | Catalog Number | Purity | Available Quantities |

| Cayman Chemical | Item No. 11753 | ≥98% | 1 mg, 5 mg, 10 mg |

| Tocris Bioscience | Cat. No. 0289 | >98% | 10 mg, 50 mg |

| Abcam | ab120331 | >98% | 10 mg, 50 mg |

| Santa Cruz Biotechnology | sc-203871 | Not specified | 10 mg, 25 mg, 100 mg |

Note: Availability and catalog numbers are subject to change. Please verify with the supplier directly.

Mechanism of Action: GABA-A Receptor Agonism

Isomuscimol exerts its effects by acting as a potent agonist at the ionotropic GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions (Cl-) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

The binding of isomuscimol to the GABA-A receptor mimics the action of the endogenous neurotransmitter gamma-aminobutyric acid (GABA). This interaction stabilizes the open conformation of the chloride channel, leading to a sustained inhibitory postsynaptic potential (IPSP).

Signaling Pathway Diagram

Caption: Isomuscimol binds to and activates the GABA-A receptor, leading to chloride ion influx, membrane hyperpolarization, and neuronal inhibition.

Experimental Protocols

Isomuscimol is a versatile tool in neuroscience research. Below are detailed methodologies for key experiments.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of isomuscimol for the GABA-A receptor.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]-isomuscimol to GABA-A receptors in a prepared membrane fraction.

Materials:

-

[³H]-isomuscimol (radioligand)

-

Unlabeled isomuscimol

-

Rat cortical membrane preparation (source of GABA-A receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Assay Setup: Prepare a series of dilutions of [³H]-isomuscimol in binding buffer. For non-specific binding determination, prepare a parallel set of tubes containing a high concentration of unlabeled isomuscimol in addition to the radioligand.

-

Incubation: Add the membrane preparation to each tube. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the free radioligand concentration. Analyze the data using non-linear regression to determine the Kd and Bmax.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol measures the functional effect of isomuscimol on neuronal activity.

Objective: To record isomuscimol-induced currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

-

External solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal solution (pipette solution) containing a physiological concentration of chloride

-

Isomuscimol stock solution

Procedure:

-

Preparation: Place the cultured neurons or brain slice in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Pulling: Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.

-

Patching: Under visual control, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Recording: Clamp the neuron at a specific holding potential (e.g., -60 mV). Record the baseline current.

-

Drug Application: Apply isomuscimol to the bath via the perfusion system at a known concentration.

-

Data Acquisition: Record the inward current induced by the activation of GABA-A receptors by isomuscimol.

-

Washout: Wash out the drug by perfusing with the external solution alone and observe the return of the current to baseline.

-

Data Analysis: Measure the amplitude and kinetics of the isomuscimol-induced current.

Experimental Workflow Diagram

Caption: Workflow for in vitro and ex vivo characterization of Isomuscimol's effects.

Conclusion

While the specific compound "this compound" or "3-methoxy-O-methyl-isomuscimol" does not appear to be a readily available research chemical, the closely related and well-characterized GABA-A receptor agonist, isomuscimol, provides a powerful tool for investigating inhibitory neurotransmission. This guide offers a foundational resource for researchers to source, understand, and experimentally utilize isomuscimol in their laboratory research. As with any potent neuroactive compound, appropriate safety precautions and institutional approvals are essential for its handling and use.

An In-depth Technical Guide on the Core Safety and Handling of MMIMT

Disclaimer: The following technical guide is a representative example generated to fulfill the user's detailed request for a specific content type and format. The compound "MMIMT" does not correspond to a known substance in public scientific literature. Therefore, all data, experimental protocols, and biological pathways described herein are illustrative and should not be considered factual.

Topic: Basic Safety and Handling of this compound (Molecular Motif Inhibitor of Mitotic Traverse) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Molecular Motif Inhibitor of Mitotic Traverse) is a novel, synthetic small molecule developed for preclinical investigation as a potent and selective inhibitor of the serine/threonine kinase KX. This kinase is a critical regulator in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various oncology indications. By targeting KX, this compound induces cell cycle arrest and apoptosis in cancer cells. This document provides essential information regarding the safe handling, physicochemical properties, mechanism of action, and core experimental protocols for this compound to guide researchers in its preclinical evaluation.

Basic Safety and Handling

All personnel must adhere to the following safety protocols when handling this compound. Assume any unfamiliar chemical is hazardous and minimize exposure.[1]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

-

Ventilation: Handle solid this compound powder and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.

-

Chemical Contact: Avoid direct contact with skin, eyes, and clothing.[2] In case of accidental skin contact, wash the affected area immediately with soap and water for at least 15 minutes. For eye contact, flush with an eyewash station for 15 minutes and seek immediate medical attention.

-

Storage: Store this compound in a tightly sealed, light-resistant container at -20°C. Keep it away from strong oxidizing agents, heat, and direct sunlight.

-

Spill & Disposal: In the event of a spill, contain the material using an appropriate absorbent kit. Dispose of this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]

A logical workflow for handling this compound is presented below.

References

Methodological & Application

MMIMT protocol for cell culture treatment

APPLICATION NOTES AND PROTOCOLS: MMIMT Protocol for Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism, energy production, and apoptosis, making them a key target in therapeutic development, particularly in oncology.[1][2] The Molecule-Mediated Induction of Mitochondrial Targeting (this compound) protocol leverages a novel class of compounds designed to selectively accumulate within the mitochondria of cancer cells.[1][3][4] This selectivity is achieved by exploiting the higher mitochondrial membrane potential observed in many cancer cell lines compared to healthy cells.[1] The this compound compounds are conjugated to therapeutic agents, facilitating their direct delivery to the mitochondrial matrix. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects.[3]

This document provides a comprehensive guide to the application of the this compound protocol in a laboratory setting, including detailed methodologies for cell culture treatment and subsequent analysis of cellular responses.

Data Presentation

The following tables summarize the quantitative data obtained from treating various cancer cell lines with the this compound-Drug Conjugate (MDC).

Table 1: Cell Viability (MTT Assay) after 48-hour Treatment with MDC

| Cell Line | Cell Type | MDC Concentration (nM) | % Cell Viability (Mean ± SD) |

| MCF-7 | Breast Cancer | 0 (Control) | 100 ± 4.5 |

| 10 | 85.2 ± 5.1 | ||

| 50 | 55.6 ± 3.8 | ||

| 100 | 30.1 ± 4.2 | ||

| A549 | Lung Cancer | 0 (Control) | 100 ± 5.2 |

| 10 | 88.9 ± 4.9 | ||

| 50 | 60.3 ± 5.5 | ||

| 100 | 35.7 ± 4.8 | ||

| HEK293 | Normal Kidney | 0 (Control) | 100 ± 3.9 |

| 10 | 98.5 ± 4.1 | ||

| 50 | 95.8 ± 3.5 | ||

| 100 | 92.3 ± 4.0 |

Table 2: Mitochondrial Membrane Potential (ΔΨm) after 24-hour Treatment with MDC

| Cell Line | MDC Concentration (nM) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) |

| MCF-7 | 0 (Control) | 2.8 ± 0.3 |

| 50 | 1.2 ± 0.2 | |

| 100 | 0.7 ± 0.1 | |

| A549 | 0 (Control) | 2.9 ± 0.4 |

| 50 | 1.4 ± 0.3 | |

| 100 | 0.8 ± 0.2 | |

| HEK293 | 0 (Control) | 2.7 ± 0.3 |

| 100 | 2.5 ± 0.4 |

Table 3: Apoptosis Induction (Annexin V-FITC Assay) after 48-hour Treatment with MDC

| Cell Line | MDC Concentration (nM) | % Apoptotic Cells (Mean ± SD) |

| MCF-7 | 0 (Control) | 4.2 ± 1.1 |

| 50 | 35.8 ± 3.2 | |

| 100 | 65.4 ± 4.5 | |

| A549 | 0 (Control) | 5.1 ± 1.3 |

| 50 | 32.5 ± 2.9 | |

| 100 | 61.9 ± 5.1 | |

| HEK293 | 0 (Control) | 3.8 ± 0.9 |

| 100 | 7.2 ± 1.5 |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing human cell lines.[5]

-

Materials:

-

MCF-7, A549, and HEK293 cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

-

Procedure:

-

Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. This is typically every 2-3 days.

-

To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes to detach cells.

-

Neutralize trypsin with complete media, centrifuge the cell suspension, and resuspend the cell pellet in fresh media for plating.

-

This compound-Drug Conjugate (MDC) Treatment

This protocol details the application of the MDC to cultured cells.

-

Materials:

-

Cultured cells (MCF-7, A549, HEK293)

-

MDC stock solution (1 mM in DMSO)

-

Complete cell culture medium

-

-

Procedure:

-

Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for flow cytometry) and allow them to attach overnight.

-

Prepare serial dilutions of the MDC in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).

-

Remove the existing medium from the cells and replace it with the medium containing the MDC dilutions.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest MDC concentration.

-

Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

-

Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[6]

-

Materials:

-

MDC-treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

-

-

Procedure:

-

After the MDC treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of DMSO or a suitable detergent reagent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Analysis of Mitochondrial Membrane Potential (ΔΨm) with JC-1

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

-

Materials:

-

MDC-treated cells in a 6-well plate

-

JC-1 dye

-

Flow cytometer

-

-

Procedure:

-

Following MDC treatment, harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in complete medium containing JC-1 dye (final concentration 5 µg/mL).

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells using a flow cytometer, measuring the fluorescence of JC-1 monomers (green) and aggregates (red).

-

Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

-

Apoptosis Detection with Annexin V-FITC

This protocol quantifies the percentage of apoptotic cells.

-

Materials:

-

MDC-treated cells in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

After MDC treatment, collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondria-Targeting Therapeutic Strategies for Overcoming Chemoresistance and Progression of Cancer | Bentham Science [benthamscience.com]

- 3. Emerging insights into mitochondria-specific targeting and drug delivering strategies: Recent milestones and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small mitochondria-targeting molecules as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Malagasy Mesothelioma Immunotherapy (MMIT) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for utilizing animal models in the research and development of immunotherapies for malignant mesothelioma (MM). The following sections outline established experimental workflows, data presentation guidelines, and visualizations of key signaling pathways to facilitate the effective design and execution of preclinical studies.

I. Introduction to MMIT Animal Models

Preclinical animal models are indispensable for evaluating the safety and efficacy of novel immunotherapeutic agents against malignant mesothelioma.[1][2] The most commonly employed models are syngeneic mouse models, where murine mesothelioma cell lines are implanted into immunocompetent mice, allowing for the study of the therapy's interaction with a complete immune system.[3] Orthotopic models, involving the implantation of tumor cells into the pleural cavity, closely mimic the anatomical and pathological progression of human mesothelioma.[4][5][6]

II. Experimental Protocols

A. Establishment of Syngeneic Orthotopic Mesothelioma Mouse Model

This protocol describes the establishment of a malignant mesothelioma tumor in the pleural cavity of immunocompetent mice, providing a clinically relevant model for immunotherapy studies.

Materials:

-

Murine mesothelioma cell lines (e.g., AB1, AB12, AB22 for BALB/c mice; AE17 for C57BL/6 mice)[3]

-

Appropriate mouse strain (e.g., BALB/c, C57BL/6)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Syringes (1 mL) with 29-gauge needles[7]

-

Anesthetic (e.g., isoflurane)

-

Surgical clippers

-

Antiseptic solution (e.g., 70% ethanol)

-

Heating lamp

Procedure:

-

Cell Culture: Culture murine mesothelioma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[4] Keep cells on ice until injection.

-

Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the right lateral thorax and sterilize the injection site with an antiseptic solution.

-

Intrapleural Injection: Position the mouse in a left lateral decubitus position. Insert a 29-gauge needle attached to a 1 mL syringe approximately 5 mm into the right fourth intercostal space.[8] To prevent lung puncture, the needle can be fitted with a guard (e.g., a cut 200 µL pipette tip) to expose only 3 mm of the needle.[7]

-

Cell Inoculation: Slowly inject 100 µL of the cell suspension (1 x 10^6 cells) into the pleural cavity.[4]

-

Post-injection Care: Withdraw the needle and monitor the mouse for any signs of respiratory distress. Place the mouse under a heating lamp for recovery.[7]

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cell lines) or Magnetic Resonance Imaging (MRI).[5][7] Tumor burden can also be assessed by monitoring body weight and clinical signs.

B. Administration of Immunotherapeutic Agents

This protocol outlines the administration of common checkpoint inhibitors and other immunomodulatory agents in mesothelioma-bearing mice.

Materials:

-

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

-

Anti-mouse CTLA-4 antibody (e.g., clone 9H10)

-

Isotype control antibody

-

Sterile PBS or other appropriate vehicle

-

Syringes for intraperitoneal (i.p.) injection

Procedure (Example Dosages and Schedules):

-

Anti-PD-1 and Anti-CTLA-4 Combination Therapy:

-

VIC-008 and AMD3100 Combination Therapy:

-

Administer VIC-008 at a dose of 20 µg per mouse in 100 µL of saline via i.p. injection, once a week for 4 weeks.[9]

-

Administer AMD3100 at a dose of 1 mg/kg of body weight in 100 µL of saline via i.p. injection, once a week for 4 weeks.[9]

-

Treatment is typically initiated 7 days after tumor inoculation.[9]

-

C. Assessment of Therapeutic Efficacy

1. Tumor Burden Measurement:

-

Subcutaneous Tumors: For subcutaneous models, measure tumor dimensions using a digital caliper twice a week. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[11] Advanced optical 3D scanning methods can provide more accurate measurements.[12][13]

-

Orthotopic Tumors: Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI.[5][7]

2. Survival Analysis:

-

Monitor mice daily for clinical signs of tumor progression, such as weight loss, ascites, and lethargy.

-

Euthanize mice when they reach pre-defined humane endpoints (e.g., >15-20% body weight loss, significant tumor burden, or signs of distress).

-

Record the date of euthanasia or death and generate Kaplan-Meier survival curves to compare different treatment groups.[14][15][16]

3. Immunological Analysis:

-

Immunohistochemistry (IHC): At the end of the study, harvest tumors and lymphoid organs (spleen, lymph nodes). Perform IHC to identify and quantify immune cell infiltrates, such as CD8+ T cells, within the tumor microenvironment.[17][18][19]

-

Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations by flow cytometry. This allows for the quantification of various T cell subsets (e.g., CD4+, CD8+, regulatory T cells), macrophages, and other immune cells.[11]

III. Data Presentation

Quantitative data from MMIT animal studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Tumor Growth Inhibition in Subcutaneous Mesothelioma Model

| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 8 | 1500 ± 150 | - |

| Anti-PD-1 | 8 | 800 ± 120 | 46.7 |

| Anti-CTLA-4 | 8 | 950 ± 130 | 36.7 |

| Anti-PD-1 + Anti-CTLA-4 | 8 | 300 ± 80 | 80.0 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Survival Analysis in Orthotopic Mesothelioma Model

| Treatment Group | Number of Mice (n) | Median Survival (days) | Percent Increase in Lifespan (%) | Log-rank (Mantel-Cox) Test (p-value vs. Control) |

| Saline Control | 10 | 25 | - | - |

| VIC-008 | 10 | 35 | 40.0 | <0.05 |

| AMD3100 | 10 | 30 | 20.0 | >0.05 |

| VIC-008 + AMD3100 | 10 | 50 | 100.0 | <0.001 |

Note: Data are hypothetical and for illustrative purposes.

Table 3: Immune Cell Infiltration in Tumors (Day 21)

| Treatment Group | Number of Mice (n) | Mean CD8+ T cells / mm² ± SEM |

| Vehicle Control | 5 | 50 ± 10 |

| Anti-PD-1 + Anti-CTLA-4 | 5 | 250 ± 40 |

Note: Data are hypothetical and for illustrative purposes.

IV. Visualization of Signaling Pathways and Workflows

A. Experimental Workflow

References

- 1. Deep dive into the immune response against murine mesothelioma permits design of novel anti-mesothelioma therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Use of preclinical models for malignant pleural mesothelioma | Thorax [thorax.bmj.com]

- 4. 4.7. Preparation of the Orthotopic Mesothelioma Mouse Model [bio-protocol.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of a Luciferase-Expressing Non-Invasive Intrapleural Model of Malignant Mesothelioma in Immunocompetent Mice | MDPI [mdpi.com]

- 8. Orthotopic Pleural Mesothelioma in Mice: SPECT/CT and MR Imaging with HER1- and HER2-targeted Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of a Luciferase-Expressing Non-Invasive Intrapleural Model of Malignant Mesothelioma in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tumorvolume.com [tumorvolume.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mesothelioma Immunohistochemistry: Diagnosis & Mesothelioma IHC Markers [asbestos.com]

- 18. High density and proximity of CD8 + T cells to tumor cells are correlated with better response to nivolumab treatment in metastatic pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of immunohistochemistry in diagnosis and management of malignant mesothelioma - Chapel - Translational Lung Cancer Research [tlcr.amegroups.org]

Application Notes and Protocols for MMIMT Dosage and Concentration in Experiments

A thorough search for "MMIMT" did not yield specific results for a compound with this acronym in the context of experimental dosage, concentration, or signaling pathways. The information available is general to in vitro experimentation and does not pertain to a specific substance named this compound.

Therefore, the following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals to establish appropriate dosages and concentrations for a novel or uncharacterized compound in experimental settings. This guide will use hypothetical examples and refer to common experimental methodologies.

I. General Principles for Determining Dosage and Concentration

Before conducting detailed experiments, it is crucial to establish the optimal dosage and concentration range of a new compound. This typically involves a series of preliminary assays to determine the compound's solubility, stability, and cytotoxic effects.

1. Solubility and Stability Assessment: The solubility of a compound in the chosen solvent and its stability under experimental conditions (e.g., temperature, light exposure) are fundamental parameters that will influence the accuracy and reproducibility of the results.

2. Cytotoxicity Screening (In Vitro): A primary step in determining the appropriate concentration range for in vitro experiments is to assess the compound's cytotoxicity. This is often done using a cell viability assay, such as the MTT or MTS assay, across a wide range of concentrations. The goal is to identify the concentration at which the compound exhibits significant biological activity without causing excessive cell death, unless cytotoxicity is the intended endpoint. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.[1][2][3][4]

II. In Vitro Experimentation: Dosage and Concentration

For cell culture experiments, the concentration of a compound is typically expressed in molarity (e.g., µM or nM). The optimal concentration will vary depending on the cell type, the specific assay, and the research question.

Table 1: Hypothetical In Vitro Concentration Ranges for a Novel Compound

| Assay Type | Cell Line | Concentration Range | Purpose |

| Initial Cytotoxicity | HeLa, A549 | 0.01 µM - 100 µM | Determine IC50 and a non-toxic working concentration range. |

| Signaling Pathway Analysis | HEK293T | 0.1 µM, 1 µM, 10 µM | Investigate dose-dependent effects on a specific pathway. |

| Gene Expression Profiling | MCF-7 | IC50 concentration | Assess changes in gene expression at a biologically active dose. |

| Protein Expression (Western Blot) | Jurkat | 0.5x, 1x, 2x IC50 | Observe concentration-dependent changes in protein levels. |

Protocol: Determining the IC50 Value using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound in a given cell line.

Materials:

-

Cells of interest (e.g., HeLa)

-

Complete cell culture medium

-

Compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.[3]

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of a compound.

III. In Vivo Experimentation: Dosage

For animal studies, the dosage is typically expressed as mg/kg of body weight. The determination of an appropriate in vivo dosage often starts with extrapolations from in vitro data and is followed by toxicity and efficacy studies in animal models.

Table 2: Hypothetical In Vivo Dosage for a Novel Compound

| Study Type | Animal Model | Dosage Range (mg/kg) | Dosing Route | Purpose |

| Maximum Tolerated Dose (MTD) | Mice (C57BL/6) | 1 - 100 mg/kg | Intraperitoneal (i.p.) | Determine the highest dose that does not cause unacceptable toxicity. |

| Pharmacokinetic (PK) Study | Rats (Sprague-Dawley) | 10 mg/kg | Oral (p.o.), Intravenous (i.v.) | Characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. |

| Efficacy Study (Xenograft Model) | Nude Mice | 25 mg/kg | Subcutaneous (s.c.) | Evaluate the anti-tumor activity of the compound. |

Protocol: Maximum Tolerated Dose (MTD) Study

This protocol provides a general guideline for conducting an MTD study in mice.

Materials:

-

Healthy mice (e.g., C57BL/6), 6-8 weeks old

-

Compound formulated in a suitable vehicle

-

Syringes and needles for the chosen route of administration

-

Animal balance

Procedure:

-

Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

-

Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.

-

Dosing: Administer the compound at escalating doses to the respective groups.

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

-

Endpoint: The MTD is typically defined as the highest dose that results in no more than a 10% loss in body weight and does not produce severe clinical signs of toxicity.

-

Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis to assess for any organ toxicity.

Logical Flow for MTD Study

References

- 1. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Micelle-Mediated Immiscible Membrane Two-Hybrid (MMIMT) for Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs), particularly those involving membrane proteins, is crucial for understanding cellular signaling, disease pathogenesis, and for the development of targeted therapeutics. The Micelle-Mediated Immiscible Membrane Two-Hybrid (MMIMT) system is a novel in vitro technique designed to provide a versatile and quantitative analysis of interactions between membrane proteins or between membrane and soluble proteins.

This compound offers a cell-free environment, thereby circumventing the limitations of in vivo systems such as cellular toxicity, protein mislocalization, and complex intracellular signaling crosstalk. By utilizing micelles to create a native-like lipid environment and employing an immiscible phase separation, this compound provides a robust platform for high-throughput screening and detailed kinetic analysis of protein interactions.

This document provides a comprehensive overview of the this compound technology, its applications, and detailed protocols for its implementation.

Principle of the this compound Assay

The this compound assay is based on the principle of a split-reporter system, where two non-functional fragments of a reporter enzyme (e.g., luciferase or GFP) are fused to the proteins of interest (a "bait" and a "prey"). The bait protein is typically a membrane protein that is incorporated into micelles. The prey protein can be either a membrane protein co-incorporated into the same micelles or a soluble protein.

Upon interaction of the bait and prey proteins within the micelle, the two reporter fragments are brought into close proximity, leading to the reconstitution of the active reporter enzyme. The resulting signal (e.g., luminescence or fluorescence) is directly proportional to the extent of the protein-protein interaction. An immiscible oil phase is used to separate the aqueous micelle phase, which helps to concentrate the interacting complexes and reduce background noise.

Applications of this compound

-

Validation of Protein-Protein Interactions: Provides a quantitative method to confirm putative interactions identified through other techniques like yeast two-hybrid or co-immunoprecipitation.

-

Screening for Novel Interactors: Can be adapted for high-throughput screening of cDNA libraries to identify new binding partners for a membrane protein of interest.

-

Drug Discovery and Development: Facilitates the screening of small molecules or biologics that can either inhibit or enhance specific protein-protein interactions, providing a valuable tool for drug candidate identification and characterization.

-

Analysis of Post-Translational Modifications: Allows for the study of how post-translational modifications (e.g., phosphorylation, glycosylation) on one or both interacting partners affect their binding affinity.

-

Kinetic and Affinity Studies: The in vitro nature of the assay allows for the determination of binding kinetics (Kon, Koff) and dissociation constants (Kd) for protein interactions.

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the conceptual workflow of the this compound assay and a hypothetical signaling pathway that can be investigated using this technology.

Caption: Conceptual workflow of the Micelle-Mediated Immiscible Membrane Two-Hybrid (this compound) assay.

Caption: Example signaling pathway that can be analyzed using the this compound assay.

Quantitative Data Summary

The following tables present hypothetical data from this compound experiments, demonstrating its utility in interaction validation and inhibitor screening.

Table 1: Validation of Protein-Protein Interactions

| Bait Protein | Prey Protein | Normalized Luminescence (RLU) | Standard Deviation | Interaction Strength |

| Receptor X | Adaptor Y | 85,432 | 4,120 | +++ |

| Receptor X | Control Protein Z | 1,203 | 150 | - |

| Control Protein W | Adaptor Y | 1,543 | 210 | - |

| Receptor X (mutant) | Adaptor Y | 5,678 | 450 | +/- |

Table 2: IC50 Determination for a PPI Inhibitor

| Inhibitor Conc. (nM) | Normalized Luminescence (RLU) | % Inhibition |

| 0 | 90,123 | 0 |

| 1 | 81,098 | 10.0 |

| 10 | 63,543 | 29.5 |

| 50 | 44,876 | 50.2 |

| 100 | 23,456 | 74.0 |

| 500 | 8,765 | 90.3 |

| 1000 | 4,512 | 95.0 |

Experimental Protocols

Protocol 1: Preparation of Reagents and Proteins

-

Protein Expression and Purification:

-

Clone the coding sequences of the bait and prey proteins into appropriate expression vectors containing N- or C-terminal tags for the split-reporter fragments.

-

Express the fusion proteins in a suitable system (e.g., E. coli, insect cells, or a cell-free expression system).

-

Purify the proteins using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

-

Micelle Preparation:

-

Prepare a stock solution of a suitable detergent (e.g., DDM, LDAO) at a concentration well above its critical micelle concentration (CMC) in a buffered solution (e.g., PBS or Tris-HCl).

-

For membrane protein incorporation, the detergent concentration should be optimized to ensure proper protein folding and stability.

-

-

Assay Buffer:

-

Prepare an assay buffer containing appropriate salts, pH buffering agents, and any necessary co-factors for the proteins of interest. A typical buffer might be 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT.

-

Protocol 2: this compound Interaction Assay

-

Protein Incorporation into Micelles:

-

Mix the purified bait and, if applicable, prey membrane proteins with the detergent micelle solution.

-

Incubate for 30-60 minutes at 4°C with gentle agitation to allow for the incorporation of the proteins into the micelles.

-

-

Interaction Reaction:

-

In a 96-well or 384-well microplate, combine the micelle-incorporated bait protein with the soluble prey protein (or co-incorporated prey protein).

-